molecular formula C13H11ClN2O2 B12588468 N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide CAS No. 648922-62-7

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B12588468
CAS No.: 648922-62-7
M. Wt: 262.69 g/mol
InChI Key: QREYAOJTZLXWLK-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group, a chloro substituent, and a hydroxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 3-aminophenylamine with 5-chloro-2-hydroxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide (DMF) and may require mild heating to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, in acidic or basic medium.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, in solvents like ethanol or DMF.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may bind to an enzyme’s active site, altering its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

    N-(3-Aminophenyl)benzamide: Lacks the chloro and hydroxy substituents, making it less reactive in certain chemical reactions.

    5-Chloro-2-hydroxybenzamide: Lacks the aminophenyl group, reducing its potential for forming amide bonds with other molecules.

    N-(3-Aminophenyl)-5-chlorobenzamide: Lacks the hydroxy group, affecting its solubility and reactivity.

Uniqueness: N-(3-Aminophenyl)-5-chloro-2-hydroxybenzamide is unique due to the presence of both chloro and hydroxy substituents, which enhance its reactivity and versatility in chemical synthesis. These functional groups also contribute to its potential biological activities, making it a valuable compound in medicinal chemistry and material science.

Properties

CAS No.

648922-62-7

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N-(3-aminophenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C13H11ClN2O2/c14-8-4-5-12(17)11(6-8)13(18)16-10-3-1-2-9(15)7-10/h1-7,17H,15H2,(H,16,18)

InChI Key

QREYAOJTZLXWLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)N

Origin of Product

United States

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